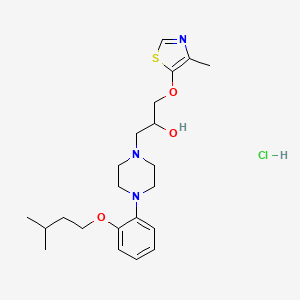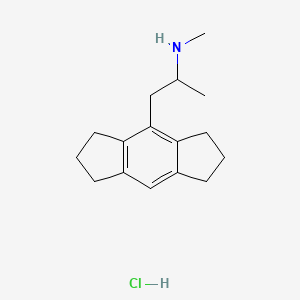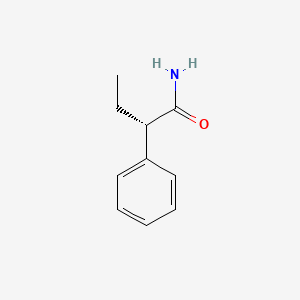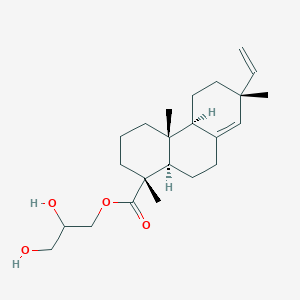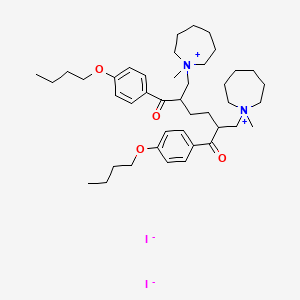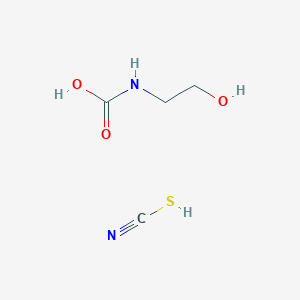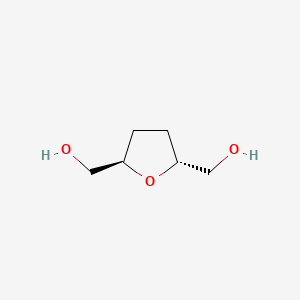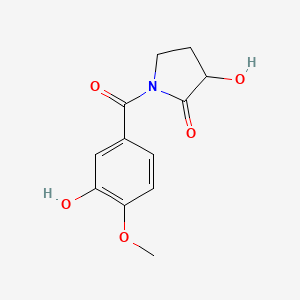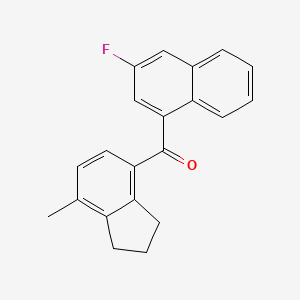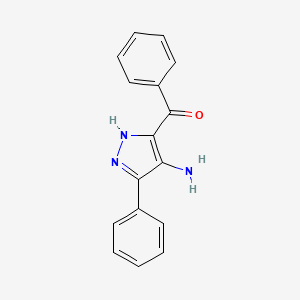
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of a silicon atom within a bicyclic framework, which is further functionalized with an aminoethylthio group. The monohydrochloride form indicates the presence of a hydrochloride salt, which often enhances the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic framework, introduction of the silicon atom, and functionalization with the aminoethylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. The use of automated systems and advanced purification techniques ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The silicon atom and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethylthio group may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Another compound with a similar bicyclic framework but with a phenyl group instead of the aminoethylthio group.
Ethanamine,2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-ylthio)-, hydrochloride: A closely related compound with slight variations in its functional groups.
Uniqueness
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride lies in its specific functionalization and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
124186-99-8 |
|---|---|
分子式 |
C8H19ClN2O3SSi |
分子量 |
286.85 g/mol |
IUPAC名 |
2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylsulfanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2O3SSi.ClH/c9-1-8-14-15-11-5-2-10(3-6-12-15)4-7-13-15;/h1-9H2;1H |
InChIキー |
BUVOLLHUVFGDGQ-UHFFFAOYSA-N |
正規SMILES |
C1CO[Si]2(OCCN1CCO2)SCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


